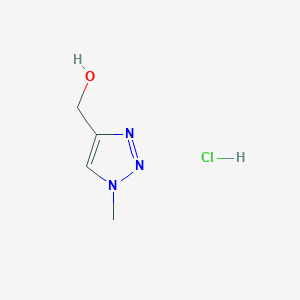

(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

描述

Structural and functional significance of triazole derivatives in organic chemistry

Triazole derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered significant attention within the organic chemistry community due to their exceptional structural versatility and diverse functional applications. These five-membered ring systems, characterized by the presence of three nitrogen atoms and two carbon atoms, exist in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole, each exhibiting distinct chemical properties and reactivity patterns. The electron-rich nature of the triazole ring, combined with the presence of multiple heteroatoms, creates a flexible scaffold that readily accommodates various electrophilic and nucleophilic substituents around the core structure, thereby facilitating the construction of diverse bioactive molecules. Research conducted over the past two decades has demonstrated that triazole compounds possess remarkable chemical stability, typically remaining inert to oxidizing and reducing agents while maintaining strong dipole moments and enhanced hydrogen bonding capabilities under various chemical conditions.

The structural characteristics of triazole derivatives enable them to participate in numerous non-covalent interactions with biological targets, including enzymes and receptors, which accounts for their widespread utility across pharmaceutical, agricultural, and materials science applications. The triazole ring system demonstrates exceptional capacity to function as an isostere for various chemical functionalities, including amides, esters, and carboxylic acids, while simultaneously improving the physicochemical properties of target molecules through modifications in hydrogen bonding ability, polarity, and lipophilicity. Contemporary synthetic approaches have exploited these properties to develop novel triazole-based compounds for applications ranging from organocatalysis to advanced materials development. The emergence of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, has revolutionized the synthesis of 1,2,3-triazole derivatives, providing researchers with efficient and selective methods for constructing complex molecular architectures.

Metal-organic frameworks and coordination polymers incorporating triazole ligands have demonstrated significant potential for gas storage, catalysis, and drug delivery applications, largely attributed to the triazole ring's capacity to form stable coordination complexes with various metal ions. The synthetic versatility of triazole derivatives has been further enhanced through the development of multicomponent reactions, including Passerini and Ugi reactions, which enable the construction of structurally complex triazole-containing molecules with high efficiency and selectivity. These synthetic advances have contributed to the exponential growth in triazole derivative research, with numerous studies focusing on the exploration of structure-activity relationships and the development of novel compounds with enhanced properties for specific applications.

Chemical identity and academic relevance of (1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

This compound represents a specific member of the 1,2,3-triazole family, characterized by its unique substitution pattern that incorporates both a methyl group at the first position and a hydroxymethyl group at the fourth position of the triazole ring. The compound exists in two distinct forms: the free base form with Chemical Abstracts Service number 77177-21-0 and molecular formula C4H7N3O, and the hydrochloride salt form with Chemical Abstracts Service number 367281-46-7 and molecular formula C4H7N3O·HCl. The molecular weight of the base compound is 113.12 grams per mole, while the hydrochloride salt exhibits a molecular weight of 149.58 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is (1-methyl-1H-1,2,3-triazol-4-yl)methanol, with the Simplified Molecular-Input Line-Entry System representation recorded as CN1C=C(N=N1)CO for the base form.

The structural architecture of this compound demonstrates the characteristic features of 1,2,3-triazole derivatives, with the triazole ring serving as the central scaffold for chemical modifications and functional group attachments. The presence of the hydroxymethyl substituent at the fourth position significantly enhances the compound's hydrogen bonding capabilities and increases its reactivity toward electrophilic species, making it a valuable intermediate for further synthetic transformations. The methyl substitution at the first nitrogen atom provides steric protection and influences the electronic properties of the triazole ring, contributing to the overall stability and reactivity profile of the compound. Academic interest in this particular triazole derivative stems from its potential utility as a building block for more complex chemical structures, particularly in medicinal chemistry applications where the triazole motif serves as a pharmacophore or linker element.

The compound's physical properties include predicted collision cross-section values ranging from 113.0 to 165.1 square angstroms for various molecular ion adducts, indicating its potential utility in analytical chemistry applications and mass spectrometry studies. The melting point and boiling point data for this compound remain limited in the current literature, though related triazole derivatives typically exhibit moderate thermal stability. Storage conditions for the compound typically require sealed containers maintained at reduced temperatures, specifically negative four degrees Celsius for short-term storage and negative twenty degrees Celsius for extended storage periods. The compound's water solubility characteristics and partition coefficients have not been extensively documented, though the presence of the hydroxymethyl group suggests enhanced hydrophilic character compared to unsubstituted triazole derivatives.

Research objectives and methodological framework

The primary research objectives of this investigation center on the comprehensive structural characterization and chemical analysis of this compound within the broader context of triazole derivative chemistry. The methodological framework employed in this study encompasses systematic literature review techniques, structural analysis protocols, and comparative examination of synthetic pathways documented in peer-reviewed scientific publications spanning the period from 2013 to 2025. The research approach prioritizes the compilation and analysis of chemical property data, synthetic methodologies, and structural characteristics that define this particular triazole derivative's position within the broader family of nitrogen-containing heterocyclic compounds.

Specific research objectives include the detailed examination of molecular structure-property relationships, with particular emphasis on how the methyl and hydroxymethyl substituents influence the compound's chemical behavior and potential applications in organic synthesis. The investigation methodology incorporates comparative analysis of related triazole derivatives to establish structure-activity correlations and identify unique characteristics that distinguish this compound from other members of the 1,2,3-triazole family. The research framework also encompasses examination of synthetic approaches employed for the preparation of this compound, with specific focus on click chemistry methodologies and their efficiency in producing the desired triazole structure.

The analytical methodology includes compilation of physicochemical data from multiple literature sources, creation of comprehensive data tables summarizing key molecular properties, and systematic evaluation of reported synthetic procedures and their associated yields and selectivities. The research approach emphasizes the importance of accurate chemical identification through systematic examination of Chemical Abstracts Service numbers, International Union of Pure and Applied Chemistry nomenclature, and spectroscopic characterization data reported in the scientific literature. The methodological framework also incorporates assessment of the compound's potential utility in various chemical applications, ranging from synthetic intermediate roles to potential incorporation into more complex molecular architectures.

Data compilation procedures involve systematic extraction of information from peer-reviewed sources, with particular attention to experimental details, analytical characterization methods, and reported chemical transformations involving this specific triazole derivative. The research methodology emphasizes the critical evaluation of source reliability and the synthesis of information from diverse academic and commercial databases to provide a comprehensive overview of current knowledge regarding this compound's chemical properties and synthetic accessibility.

属性

IUPAC Name |

(1-methyltriazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-4(3-8)5-6-7;/h2,8H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLFDTRBLIFARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

(1-Methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound belonging to the triazole family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with a methyl group at the first position and a hydroxymethyl group at the fourth position. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 145.57 g/mol. The unique structure imparts significant chemical properties that enhance its solubility and reactivity in biological systems .

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that compounds with a triazole moiety exhibit potent antifungal and antibacterial activities. For instance, derivatives of triazoles have been evaluated against various pathogens, showing efficacy comparable to established antifungal agents .

Table 1: Summary of Antimicrobial Activity

| Compound | Pathogen Tested | Activity | Reference |

|---|---|---|---|

| Triazole Derivative A | Colletotrichum gloeosporioides | High efficacy | |

| Triazole Derivative B | Escherichia coli | Moderate efficacy |

2. Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, indicating its potential as an anticancer agent. In vitro assays revealed that it can induce apoptosis in cancer cells through mitochondrial pathways .

Table 2: Cytotoxicity Data

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The hydroxymethyl group enhances hydrogen bonding capabilities, facilitating interactions with active sites on proteins and other biomolecules .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in critical metabolic pathways. For example, it has been evaluated for its inhibitory effects on c-Met protein kinase, which is implicated in various cancers .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antifungal Efficacy

In a comparative study against Colletotrichum gloeosporioides, derivatives of triazoles including this compound showed superior antifungal activity compared to traditional fungicides like tebuconazole .

Case Study 2: Cancer Cell Apoptosis

A study focused on the effects of this compound on HeLa cells demonstrated that treatment led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways .

科学研究应用

(1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a triazole compound with a methyl group and a methanol moiety attached to its triazole ring, commonly utilized in pharmaceuticals and biochemistry due to its unique structural properties. The applications of this compound span various fields.

General Applications

- Catalysis, sensing, and materials science Triazoles, including (1-methyl-1H-1,2,3-triazol-4-yl)methanol, are used in catalysis, sensing, and materials science.

- Biological systems The presence of nitrogen atoms in the triazole ring and the alcohol functional group allows for diverse interactions within biological systems, potentially leading to therapeutic applications.

- Synthesis of pyrroles this compound is used in the synthesis of 6-((1H-1,2,3-triazol-4-yl)methyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-ones .

Structural and Functional Similarities

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Pyrazole | Five-membered ring | Often exhibits anti-inflammatory properties |

| 4-Aminoquinoline | Aromatic amine | Known for antimalarial activity |

| 5-Aryltetrazoles | Five-membered ring | Exhibits diverse biological activities |

| Benzimidazole derivatives | Heterocyclic | Broad-spectrum antimicrobial activities |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares (1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride with key analogs, highlighting differences in substituents, molecular weight, and applications:

Key Observations:

- Substituent Effects : The 1-position substituent significantly influences properties. Bulky groups (e.g., pyrrolidinylmethyl ) increase molecular weight and may enhance binding to biological targets, while smaller groups (e.g., methyl) improve solubility.

- Functional Group Diversity: The 4-position methanol group is consistent across analogs, but amine or azetidine substitutions introduce varied reactivity (e.g., nucleophilicity for crosslinking).

- Purity and Handling : Most analogs are ≥95% pure and require standard safety precautions (PPE, ventilation) due to irritant properties .

准备方法

Preparation of 1-methyl-1H-1,2,3-triazole Core

Selective N-methylation is critical to avoid isomerization or over-quaternization. Analogous procedures for 1-methyl-1H-1,2,4-triazole derivatives provide insights:

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 1H-1,2,3-triazole + methyl iodide or chloromethane, KOH base, ethanol, reflux | N-methylation at N1 position | Controlled to avoid isomeric by-products |

| 2 | Protection of reactive sites (e.g., lithiation and silylation) | Enables regioselective functionalization | Use of n-butyllithium or LDA with TMEDA |

This approach is adapted from methods used for 1,2,4-triazole derivatives, where nucleophilic substitution under strong alkali conditions yields the N-methylated triazole with moderate to good yields (~50-60%) while minimizing isomers.

Introduction of the Hydroxymethyl Group at the 4-Position

The hydroxymethyl substituent at the 4-position (corresponding to C4 on the triazole ring) is introduced via a sequence involving:

- Lithiation at the 4-position using strong bases (e.g., LDA)

- Electrophilic substitution with formaldehyde or related reagents

- Reduction or hydrolysis to yield the hydroxymethyl group

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 1-methyl-1H-1,2,3-triazole + LDA, low temperature | Lithiation at C4 | Formation of 4-lithiated intermediate |

| 2 | Addition of formaldehyde (or paraformaldehyde) | Electrophilic substitution | Formation of 4-(hydroxymethyl) intermediate |

| 3 | Work-up with aqueous acid/base | Hydrolysis and stabilization | Isolation of (1-methyl-1H-1,2,3-triazol-4-yl)methanol |

This method is well-established for functionalizing heterocycles at specific ring positions and is supported by analogous procedures in triazole chemistry.

Formation of Hydrochloride Salt

The free base (1-methyl-1H-1,2,3-triazol-4-yl)methanol is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol). This step improves the compound's stability, crystallinity, and ease of handling.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | (1-methyl-1H-1,2,3-triazol-4-yl)methanol + HCl (gas or solution) | Salt formation |

| 2 | Crystallization from suitable solvent | Isolation of pure hydrochloride salt |

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents & Conditions | Key Notes |

|---|---|---|---|

| 1 | N-methylation of 1H-1,2,3-triazole | Chloromethane, KOH, ethanol, reflux | Selective methylation at N1 |

| 2 | Lithiation at C4 | LDA or n-BuLi, THF, -78 °C | Regioselective lithiation |

| 3 | Electrophilic substitution | Formaldehyde or paraformaldehyde | Introduction of hydroxymethyl group |

| 4 | Work-up | Acid/base aqueous quench | Isolation of hydroxymethyl derivative |

| 5 | Salt formation | HCl gas or HCl in ethanol | Formation of hydrochloride salt |

Research Findings and Considerations

- Selectivity: The lithiation step must be carefully controlled to avoid lithiation at undesired positions or ring nitrogen atoms.

- Yield Optimization: Use of protecting groups or additives (e.g., TMEDA) can improve regioselectivity and yield.

- Purification: The hydrochloride salt form facilitates purification by crystallization, enhancing product stability.

- Avoidance of Isomers: The method circumvents N-methyl isomerization issues common in triazole methylation by controlling reaction conditions and sequence.

Additional Notes

- While the patent literature primarily describes preparation methods for 1,2,4-triazole derivatives, the synthetic logic and reagents are transferable to 1,2,3-triazole systems with appropriate adjustments.

- No direct preparation method for (1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride was found in the searched patents, but the outlined approach is consistent with best practices in heterocyclic chemistry.

- The use of strong bases (LDA, n-BuLi) and electrophilic formaldehyde is a standard approach for introducing hydroxymethyl groups on aromatic heterocycles.

常见问题

Q. What are the recommended methods for synthesizing (1-methyl-1H-1,2,3-triazol-4-yl)methanol hydrochloride?

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization. For example, analogous compounds are synthesized by reacting azides with alkynes under catalytic conditions using tris(triazolyl)methanol ligands to stabilize Cu(I) intermediates . Post-cyclization, the methanol group is introduced via hydrolysis or substitution. Reaction parameters (temperature, pH, and stoichiometry) must be optimized to avoid side products like regioisomers. Characterization via -NMR and ESI-MS is critical to confirm purity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–10) at controlled temperatures (e.g., 25°C, 37°C) and monitoring degradation via HPLC or LC-MS over time. For instance, triazole derivatives are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH for storage . Thermal stability can be assessed using differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What spectroscopic techniques are most effective for structural elucidation?

Key techniques include:

- - and -NMR to confirm substituent positions on the triazole ring and methanol group .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and chloride counterion presence .

- X-ray crystallography (using SHELXL for refinement) to resolve 3D structure, particularly for assessing hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How does the compound interact with biological targets such as tubulin, and what experimental approaches validate these interactions?

The triazole core may bind to tubulin’s colchicine site, disrupting microtubule polymerization. Validate via:

- Fluorescence polarization assays : Measure competitive displacement of fluorescent colchicine analogs .

- Molecular docking simulations : Use software like AutoDock to model binding poses, complemented by mutagenesis studies to identify critical residues .

- In vitro microtubule polymerization assays : Monitor turbidity changes at 350 nm to quantify inhibition .

Q. What strategies optimize the compound’s catalytic efficiency in CuAAC reactions?

Immobilize the ligand on solid supports (e.g., Merrifield resin) to enhance recyclability without significant activity loss. Key steps:

- Ligand functionalization : Introduce hydroxyl or amine groups for covalent attachment to resins .

- Catalyst leaching tests : Use ICP-MS to quantify copper loss after cycles.

- Kinetic studies : Compare turnover frequency (TOF) between homogeneous and heterogeneous systems .

Q. How can crystallographic data resolve discrepancies in reported structural conformations?

Use single-crystal X-ray diffraction with SHELXL refinement to address ambiguities:

- Refine anisotropic displacement parameters to distinguish disorder from dynamic motion .

- Validate hydrogen-bonding networks (e.g., methanol-OH interactions) via Fourier difference maps .

- Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths/angles .

Q. What are the implications of substituent variation on the triazole ring for biological activity?

Systematic SAR studies involve synthesizing analogs with methyl, halide, or aryl groups at the 1- and 4-positions. Assess:

- Lipophilicity : Measure logP values to correlate with membrane permeability .

- Bioactivity : Test cytotoxicity (e.g., MTT assay) and target affinity (SPR or ITC) .

- Metabolic stability : Use liver microsomes to identify vulnerable sites for oxidative metabolism .

Methodological Notes

- Contradictions in Data : For example, lists a molecular formula (C6H11ClN4O2) differing from similar compounds in . Cross-check purity via elemental analysis and HRMS to rule out impurities or solvates .

- Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation; use PPE due to potential irritancy (as per GHS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。